molecular formula C10H11BrClNO2 B1524214 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 1260640-87-6

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No. B1524214
M. Wt: 292.55 g/mol
InChI Key: ZUKFUSKNLNJRFG-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is used as a pharmaceutical intermediate . It has the molecular formula C10H10NO2Br .


Molecular Structure Analysis

The molecular weight of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is 292.56 . The SMILES string representation is Cl.OC(=O)C1NCCc2ccc(Br)cc12 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 230-238 °C . The compound is also classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Scientific Research Applications

Photolabile Protecting Groups

The utility of brominated hydroxyquinolines, including compounds similar to 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, as photolabile protecting groups for carboxylic acids in synthetic chemistry is significant. These groups have demonstrated greater quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making them especially useful in biological contexts for the controlled release of biological messengers through light exposure (Fedoryak & Dore, 2002).

Marine Natural Products

Research into marine natural products has led to the discovery of new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds, derived from marine sources, highlight the potential of brominated tetrahydroisoquinolines in exploring new bioactive substances with possible pharmaceutical applications (Ma et al., 2007).

Photochromic Compounds

The synthesis and study of bromo-substituted hydroxyquinolines, closely related to the compound , have led to the development of new photochromic compounds. These materials are of interest for their ability to undergo reversible changes in color upon exposure to light, which has applications in optical data storage and photopharmacology (Voloshin et al., 2008).

Organic Synthesis Applications

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride and related compounds have been explored in organic synthesis, such as in the preparation of benzyl sulfides and polycyclic amines. These studies demonstrate the role of brominated isoquinolines in facilitating complex chemical transformations, including excited state proton transfer reactions that are useful in synthetic chemistry (Strada et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKFUSKNLNJRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

CAS RN

1260640-87-6
Record name 1260640-87-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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